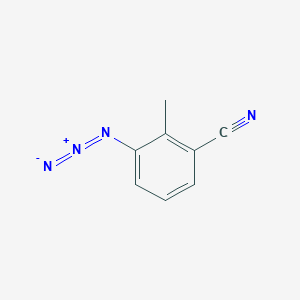![molecular formula C27H58BrOP B14241003 Tributyl[(tetradecyloxy)methyl]phosphanium bromide CAS No. 270911-12-1](/img/structure/B14241003.png)
Tributyl[(tetradecyloxy)methyl]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[(tetradecyloxy)methyl]phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(tetradecyloxy)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with tetradecyloxy methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and filtration to obtain a high-purity product. The use of automated systems and quality control measures ensures consistent production and adherence to safety standards.
化学反応の分析
Types of Reactions
Tributyl[(tetradecyloxy)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are often conducted in anhydrous solvents under inert conditions.
Substitution: Nucleophiles such as chloride, iodide, or other anions can be used for substitution reactions. These reactions are usually performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
Tributyl[(tetradecyloxy)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. Its unique properties make it suitable for facilitating various chemical transformations.
Biology: The compound is used in the study of biological membranes and as a reagent in biochemical assays. Its ability to interact with biological molecules makes it valuable in research.
Medicine: this compound is explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
作用機序
The mechanism of action of Tributyl[(tetradecyloxy)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form electrostatic interactions with negatively charged species, facilitating various chemical reactions. The compound can also participate in redox reactions, influencing the oxidation state of other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis, biological interactions, or therapeutic effects.
類似化合物との比較
Similar Compounds
- Tributyl(methyl)phosphonium dimethyl phosphate
- Trihexyl tetradecyl phosphonium bromide
- Methyltri-n-butylphosphonium dimethylphosphate
Uniqueness
Tributyl[(tetradecyloxy)methyl]phosphanium bromide stands out due to its unique combination of a tributylphosphine core with a tetradecyloxy methyl group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill. Its ability to undergo various chemical reactions and its versatility in different fields highlight its uniqueness.
特性
CAS番号 |
270911-12-1 |
|---|---|
分子式 |
C27H58BrOP |
分子量 |
509.6 g/mol |
IUPAC名 |
tributyl(tetradecoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C27H58OP.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-28-27-29(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WBDUCVNJGPZYLZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCOC[P+](CCCC)(CCCC)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
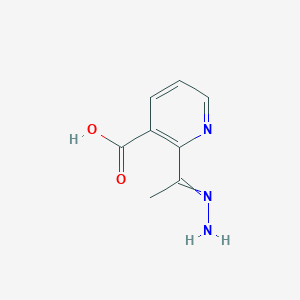
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
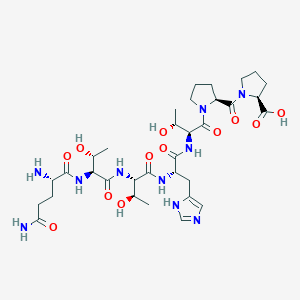
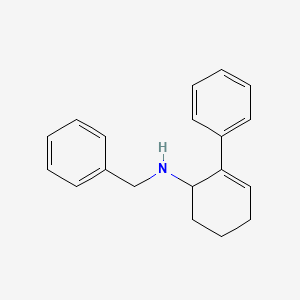
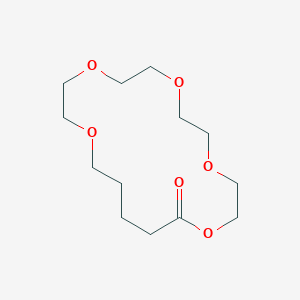
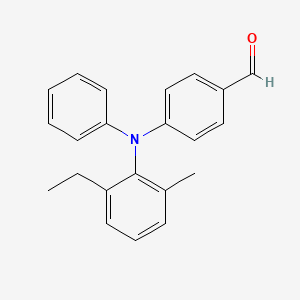
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
